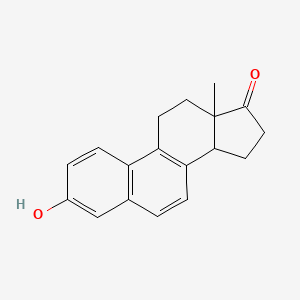

Equilenin

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Equilenin, a naturally occurring steroidal estrogen , primarily targets the Steroid Delta-isomerase in organisms such as Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the biosynthesis of steroids.

Mode of Action

As an estrogenic steroid, this compound enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .

Pharmacokinetics

A study on conjugated equine estrogens, which include this compound, in postmenopausal women has been conducted . The study found that the exposures (maximum concentration and area under the curve) of estrone and equilin in Chinese women were higher than those in North American women .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to estrogen receptors, this compound can modulate the transcription of target genes, leading to changes in protein synthesis and cellular function . This can have wide-ranging effects on various physiological processes, including reproductive function, bone health, cardiovascular health, and cognitive function.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

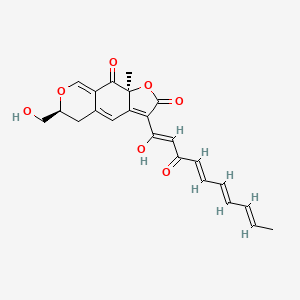

Equilenin interacts with various enzymes, proteins, and other biomolecules. The metabolic pathway leading to this compound biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent . The precise precursors and intermediates and the stereomechanism of equine placental aromatization have not been established .

Cellular Effects

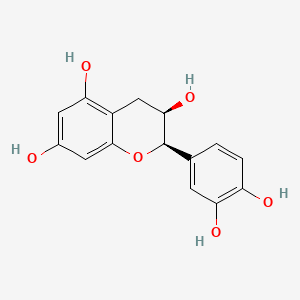

It is known that this compound can be metabolized to the catechol 4-hydroxythis compound (4-OHEN) . The quinoids produced by 4-OHEN oxidation react with dC, dA, and dG to form unusual stable cyclic adducts, which have been found in human breast tumor tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 4-OHEN, which then undergoes oxidation to produce quinoids. These quinoids react with dC, dA, and dG to form stable cyclic adducts .

Metabolic Pathways

This compound is involved in unique metabolic pathways that are different from those of estrone and estradiol . The enzymes and cofactors that this compound interacts with are not well-established .

Vorbereitungsmethoden

Die Totalsynthese von Equilenin wurde erstmals 1940 von Bachmann und Wilds berichtet . Die Synthese beginnt mit Butenands Keton, einem 7-Methoxy-Strukturanalogen von 1,2,3,4-Tetrahydrophenanthren-1-on, das leicht aus Cleves Säure hergestellt werden kann . Der Syntheseweg beinhaltet mehrere etablierte Transformationen, darunter die Claisen-Kondensation, die Reformatsky-Reaktion, die Arndt-Eistert-Reaktion und die Dieckmann-Kondensation . Die Gesamtausbeute der Synthese betrug 2,7 % basierend auf einem zwanzigstufigen Prozess, ausgehend von Cleves Säure .

Analyse Chemischer Reaktionen

Equilenin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Oxidation: This compound kann zu this compound-3,4-chinon oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrothis compound führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe in Position 3.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind this compound-3,4-chinon und Dihydrothis compound .

Wissenschaftliche Forschungsanwendungen

Equilenin hat verschiedene Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Medizin: This compound ist eine Komponente von konjugierten Östrogenen, die in der Hormonersatztherapie für Frauen nach der Menopause eingesetzt werden.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Interaktion mit Östrogenrezeptoren in den Zielgeweben . Nach der Bindung an den Rezeptor erhöht this compound die Syntheserate von DNA, RNA und bestimmten Proteinen . Diese Interaktion führt zu verschiedenen physiologischen Wirkungen, darunter die Regulierung der Fortpflanzungsfunktionen und die Erhaltung der sekundären Geschlechtsmerkmale .

Vergleich Mit ähnlichen Verbindungen

Equilenin ähnelt anderen steroidalen Östrogenen wie Östron und Equilin . Es ist einzigartig in seiner Struktur und weist zwei Doppelbindungen in den Positionen 6 und 8 auf . Dieser strukturelle Unterschied beeinflusst seine Reaktivität und östrogene Aktivität . Ähnliche Verbindungen umfassen:

Östron: Ein natürlich vorkommendes Östrogen mit einer einzigen Doppelbindung im B-Ring.

Equilin: Ein weiteres Pferdeöstrogen mit einem monohydrierten B-Ring.

Die einzigartige Struktur und Reaktivität von this compound machen es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859438 | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-09-9, 902274-40-2 | |

| Record name | Isoequilenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-11a-methyl-2,3,3a,10,11,11a-hexahydro-1H-cyclopenta[a]phenanthren-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

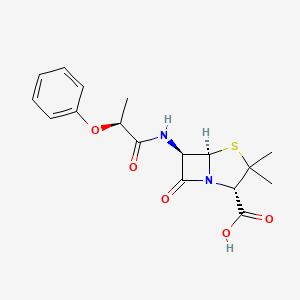

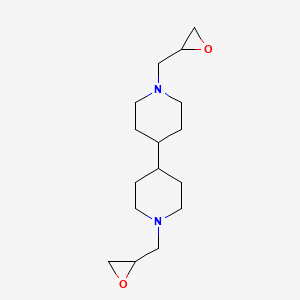

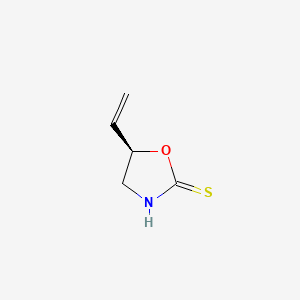

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

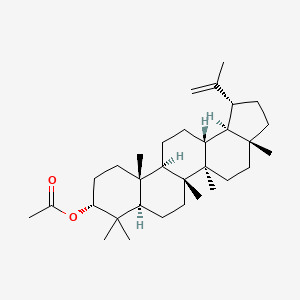

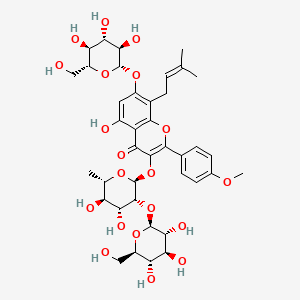

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)